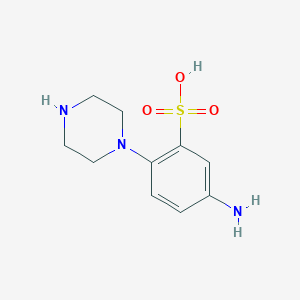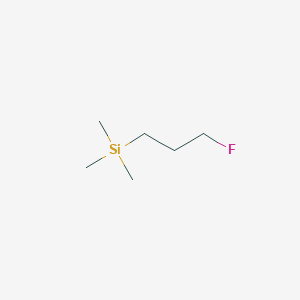
(3-Fluoropropyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoropropyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H15FSi. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for introducing the 3-fluoropropyl group into various substrates. This compound is valued for its ability to modify surfaces and create specialized materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)(trimethyl)silane typically involves the reaction of 3-fluoropropyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-Fluoropropyl chloride+Trimethylsilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoropropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Oxidation and Reduction: The silicon-hydrogen bond can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrosilylation: The major products are organosilicon compounds with added alkyl or alkenyl groups.
Oxidation and Reduction: Products include silanols and siloxanes.
Applications De Recherche Scientifique
(3-Fluoropropyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which (3-Fluoropropyl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo activation, leading to the formation of reactive intermediates that participate in further chemical transformations. The fluorine atom can also influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Trifluoromethyltrimethylsilane
- Tetramethylsilane
Uniqueness
(3-Fluoropropyl)(trimethyl)silane is unique due to the presence of the 3-fluoropropyl group, which imparts distinct chemical properties compared to other organosilicon compounds. The fluorine atom enhances the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
54655-50-4 |
|---|---|
Formule moléculaire |
C6H15FSi |
Poids moléculaire |
134.27 g/mol |
Nom IUPAC |
3-fluoropropyl(trimethyl)silane |
InChI |
InChI=1S/C6H15FSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 |
Clé InChI |
GKGYQUNPRRIUNZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
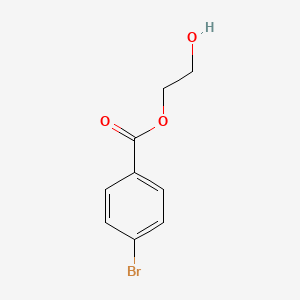
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
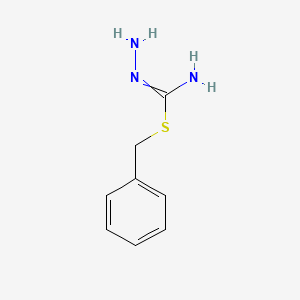
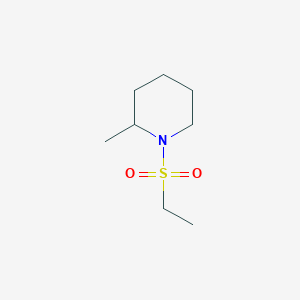
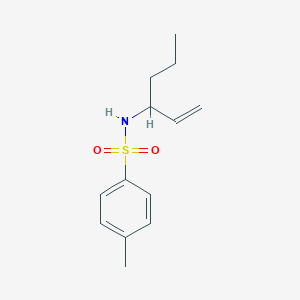
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
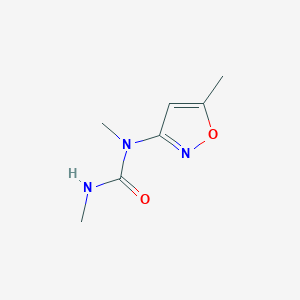


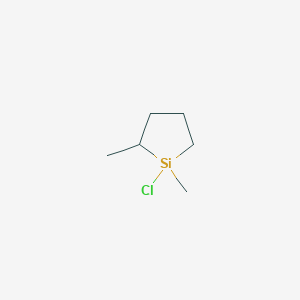
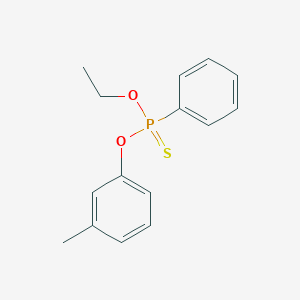
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
